Trimetrexate-13C2,15N: A Technical Guide to its Mechanism of Action and Application
Trimetrexate-13C2,15N: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate-13C2,15N is an isotopically labeled form of Trimetrexate, a potent, non-classical antifolate agent. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom provides a valuable tool for researchers in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification assays. This labeling does not alter the biological activity of the molecule, allowing it to serve as a precise tracer for understanding its mechanism of action and disposition.
Trimetrexate itself is a quinazoline derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] Unlike classical antifolates such as methotrexate, Trimetrexate is more lipophilic and does not utilize the reduced folate carrier system for cell entry, enabling it to overcome a common mechanism of methotrexate resistance.[3] It has demonstrated clinical efficacy in the treatment of Pneumocystis jirovecii pneumonia (PCP) and has been investigated for its therapeutic potential against various cancers.[3][4]
Mechanism of Action
Trimetrexate exerts its cytotoxic effects by potently and competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6]
By binding to the active site of DHFR, Trimetrexate prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of reduced folates, which in turn inhibits the synthesis of thymidylate and purine nucleotides. The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and microorganisms.[1][7]
Quantitative Data
The following tables summarize key quantitative data for Trimetrexate, including its inhibitory activity against DHFR from various sources and its cytotoxic effects on different cancer cell lines.
| Target Enzyme | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Human | - | 4.74 nM | [8] |
| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | - | 1.35 nM | [8] |
| Dihydrofolate Reductase (DHFR) | Pneumocystis jirovecii | - | - | [3] |
| Dihydrofolate Reductase (DHFR) | Rat Liver | - | - | [3] |
Table 1: Inhibitory Activity of Trimetrexate against Dihydrofolate Reductase (DHFR)
| Cell Line | Cancer Type | IC50 | Reference(s) |
| A549 | Non-small cell lung cancer | Varies | [2] |
| CCRF-CEM | Acute lymphoblastic leukemia | Varies | [6] |
| L1210 | Murine leukemia | Varies | [9] |
| K562 | Chronic myelogenous leukemia | Varies | [10] |
| MCF-7 | Breast cancer | Varies | [10] |
Table 2: Cytotoxicity (IC50) of Trimetrexate in Various Cancer Cell Lines (Note: Specific IC50 values can vary significantly based on experimental conditions such as incubation time and cell density.)
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of Trimetrexate against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Recombinant human DHFR
-
Trimetrexate-13C2,15N (or Trimetrexate)
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Trimetrexate in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a 10 mM stock solution of NADPH in Assay Buffer.
-
Prepare a 2 mM stock solution of DHF in Assay Buffer containing 10 mM β-mercaptoethanol.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the various Trimetrexate dilutions to the appropriate wells. For the control (uninhibited) wells, add 2 µL of Assay Buffer containing the same concentration of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the NADPH stock solution to all wells.
-
Add 5 µL of the recombinant human DHFR solution to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 5 µL of the DHF stock solution to all wells.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of Trimetrexate by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the Trimetrexate concentration.
-
Determine the IC50 value, the concentration of Trimetrexate that causes 50% inhibition of DHFR activity, by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Trimetrexate on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Trimetrexate-13C2,15N (or Trimetrexate)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Trimetrexate in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Trimetrexate. Include control wells with medium and the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each Trimetrexate concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the Trimetrexate concentration.
-
Determine the IC50 value, the concentration of Trimetrexate that causes a 50% reduction in cell viability, by fitting the data to a dose-response curve.
-
Visualizations
Folate Metabolism and Nucleotide Synthesis Pathway
The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate pathway and how its inhibition by Trimetrexate disrupts the synthesis of DNA and RNA precursors.
Caption: Inhibition of DHFR by Trimetrexate blocks THF regeneration.
Experimental Workflow for Determining Trimetrexate IC50
The diagram below outlines the key steps in a typical experimental workflow to determine the half-maximal inhibitory concentration (IC50) of Trimetrexate against a cancer cell line.
Caption: Workflow for Trimetrexate cell viability (MTT) assay.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cphi-online.com [cphi-online.com]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
